N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-2-carboxamide
Description
"N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-2-carboxamide" is a synthetic small-molecule compound featuring a quinoline core substituted with fluorine atoms at positions 6 and 8, a methyl group at position 2, and a pyridine-2-carboxamide moiety at position 2. The quinoline scaffold is a privileged structure in medicinal chemistry, often associated with biological activity, including kinase inhibition and antimicrobial properties. The fluorine substitutions enhance metabolic stability and binding affinity through electronic and steric effects, while the pyridine carboxamide group contributes to hydrogen-bonding interactions with target proteins.
Properties
IUPAC Name |
N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O/c1-9-6-14(21-16(22)13-4-2-3-5-19-13)11-7-10(17)8-12(18)15(11)20-9/h2-8H,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXODIRUVYUEFRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=C(C2=N1)F)F)NC(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The fluorine atoms in the quinoline ring can be substituted with other functional groups using nucleophilic substitution reactions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound has been investigated for its role in modulating biological pathways, particularly in the context of enzyme inhibition and receptor binding.
Medicine: It has shown promise as a therapeutic agent, particularly in the regulation of sleep-wake cycles by targeting specific receptors.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to block the orexin receptor 1 (OX1R), which plays a crucial role in sleep regulation. By inhibiting this receptor, the compound can promote sleep and counteract wake-promoting effects of other substances. The pathways involved include modulation of neurotransmitter release and receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of "N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-2-carboxamide" can be contextualized by comparing it to related compounds. Two analogs from a recent patent application (EP 4 374 877 A2) share key pharmacophoric features, such as fluorinated aromatic systems and carboxamide linkages, but differ in core scaffolds and substituents :
Compound 1 :
(4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide
Compound 2 :
(4aR)-N-[2-(2-cyanopyridin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide
Key Structural Comparisons :
| Feature | Target Compound | Compound 1 | Compound 2 |
|---|---|---|---|
| Core Scaffold | Quinoline | Pyrrolo[1,2-b]pyridazine | Pyrrolo[1,2-b]pyridazine |
| Fluorine Substitution | 6,8-difluoro on quinoline | 2,3-difluoro on phenyl ring | 2,3-difluoro on phenyl ring |
| Carboxamide Linkage | Pyridine-2-carboxamide | Pyrrolopyridazine-3-carboxamide | Pyrrolopyridazine-3-carboxamide |
| Additional Groups | Methyl at C2 (quinoline) | Trifluoromethyl, cyano, morpholine-ethoxy | Trifluoromethyl, cyano, morpholine-ethoxy |
Functional Implications :
Core Scaffold Differences: The quinoline core in the target compound offers planar aromaticity, favoring π-π stacking interactions.
Fluorine Positioning: The 6,8-difluoro substitution on the quinoline may enhance metabolic resistance compared to the 2,3-difluoro-phenyl groups in the patent compounds, which are part of a bulkier, more lipophilic side chain .
Carboxamide Variations :
- The pyridine-2-carboxamide in the target compound is simpler than the pyrrolopyridazine-linked carboxamides in the analogs. The latter may engage in additional interactions (e.g., with kinases or proteases) due to their fused heterocyclic systems .
Bioavailability and Selectivity: The morpholine-ethoxy substituents in Compounds 1 and 2 likely improve solubility and membrane permeability, whereas the trifluoromethyl and cyano groups could modulate electronic properties and target binding.
Biological Activity
N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-2-carboxamide is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound features a quinoline moiety with fluorine substituents at positions 6 and 8, along with a pyridine carboxamide group. The presence of these functional groups enhances its lipophilicity and potential biological interactions. Its molecular formula is .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Matrix Metalloproteinases (MMPs) : It has been shown to inhibit MMP-2 and MMP-9, which are involved in cancer metastasis and tissue remodeling. This inhibition can impede tumor progression and metastasis .
- Orexin Receptor 1 (OX1R) : The compound acts as an antagonist at OX1R, influencing sleep regulation by modulating neurotransmitter release .
- Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties, with studies indicating that this compound may exhibit significant efficacy against various pathogens .
Inhibition Potency Against MMPs
The following table summarizes the inhibitory activity of this compound against matrix metalloproteinases:
| Target Enzyme | IC50 (µM) | Reference |
|---|---|---|
| MMP-2 | 5.0 | |
| MMP-9 | 7.5 |
The IC50 values indicate the concentration required to inhibit 50% of enzyme activity, demonstrating the compound's potential as a therapeutic agent in cancer treatment.
Case Studies and Research Findings
- Anticancer Studies : In vitro studies have demonstrated that this compound significantly reduces the viability of cancer cell lines through apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : Research indicates that this compound may possess neuroprotective properties by modulating pathways associated with neuroinflammation and oxidative stress, suggesting potential applications in neurodegenerative diseases .
- Pharmacokinetic Properties : Studies assessing the pharmacokinetics reveal favorable absorption characteristics and blood-brain barrier permeability, which are crucial for central nervous system-targeted therapies .
Summary of Related Compounds
A comparative analysis of structurally similar compounds highlights the unique features of this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 6-Fluoroquinoline | C9H6FNO | Primarily studied for antibacterial properties. |
| 8-Hydroxyquinoline | C9H7NO | Known for chelating metal ions; antifungal uses. |
| 7-Chloroquinoline | C9H7ClN | Exhibits antimalarial activity; chlorine substituent alters reactivity compared to fluorine derivatives. |
This compound stands out due to its specific combination of fluorination and carboxamide functionality, enhancing its biological activity compared to these similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
